Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Description
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGXHZFNYKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354725 | |
| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-75-1 | |
| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Thiourea reacts with methyl 3-bromopropanoate in a polar solvent (e.g., ethanol or methanol) under reflux. The thiourea’s sulfur atom attacks the α-carbon of the bromoester, initiating ring closure to form the 2-aminothiazole core. Subsequent protonation yields the hydrobromide salt.
Key reaction:
$$
\text{Thiourea} + \text{CH}3\text{OCOCH}2\text{CH}_2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate HBr}
$$
Optimization
- Solvent selection: Methanol increases ester stability compared to ethanol.
- Temperature: Prolonged reflux (8–12 hours) ensures complete cyclization.
- Work-up: Neutralization with aqueous NaHCO₃ isolates the free base, achieving 70–75% purity before recrystallization.
Four-Component Reaction with Meldrum’s Acid
A novel one-pot synthesis utilizes 2-aminothiazole, aldehydes, Meldrum’s acid, and aliphatic alcohols under catalyst-free conditions. This method offers atom economy and operational simplicity.
Reaction Pathway
- Knoevenagel condensation: Aldehyde reacts with Meldrum’s acid to form a β-ketoester intermediate.
- Michael addition: 2-Aminothiazole attacks the α,β-unsaturated intermediate.
- Esterification: Alcohols (e.g., methanol) esterify the carboxylic acid in situ.
Example synthesis:
$$
\text{2-Aminothiazole} + \text{PhCHO} + \text{Meldrum’s acid} + \text{MeOH} \xrightarrow{\text{rt, 5h}} \text{Methyl 3-(2-amino-5-arylthiazol-4-yl)propanoate}
$$
Yield and Scope
- Yield range: 65–82% for aryl aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde).
- Limitations: Aliphatic aldehydes (e.g., propionaldehyde) yield <50% due to steric hindrance.
Reductive Amination of Thiazole Precursors
A three-step approach involves:
Critical Parameters
- Nitro reduction: Pd-C (10 wt%) in ethanol at 50°C achieves >90% conversion.
- Byproducts: Over-reduction to thiazolidine derivatives occurs if H₂ pressure exceeds 3 atm.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Thiourea cyclization | 70–75% | 95% | High | Low |
| Four-component | 65–82% | 90% | Moderate | Medium |
| Reductive amination | 60–70% | 85% | Low | High |
Advantages:
- Thiourea route is cost-effective for industrial-scale production.
- Four-component synthesis enables structural diversity via aldehyde variation.
Challenges:
- Purification difficulties due to hydrobromide salt formation in Method 1.
- Sensitivity to moisture in Method 3 necessitates anhydrous conditions.
Industrial-Scale Considerations
Process Intensification
Environmental Impact
- Waste streams: Thiourea methods generate HBr, requiring neutralization (NaHCO₃ → CO₂ + H₂O).
- Solvent recovery: Methanol recycling achieves 90% efficiency in closed-loop systems.
Emerging Techniques
Biocatalytic Approaches
Recent patents describe engineered monooxygenases for stereoselective thiazole synthesis, though yields remain low (30–35%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates four-component reactions, improving yields to 78–85%.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive thiazole moiety.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate.
Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate: Another thiazole derivative with different substituents.
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A structurally similar compound with an ethyl ester group
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazole ring attached to a propanoate backbone, which is crucial for its biological activity. The presence of the amino group enhances its reactivity and pharmacological potential. The compound can be synthesized through various organic reactions, making it a versatile building block in drug development.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds derived from this structure were tested against several cancer cell lines with promising results .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially useful in treating inflammatory diseases.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole moiety can interact with enzymes involved in metabolic pathways, leading to either activation or inhibition of these pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Anticancer Activity
Research on thiazole derivatives indicated that those containing the this compound structure exhibited cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines. One study reported an IC50 value of approximately 15 µM for a specific derivative against A549 cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-thiazole | Less complex thiazole | Antimicrobial |
| Sulfathiazole | Antimicrobial drug | Broad-spectrum activity |
| Ritonavir | Antiretroviral drug | HIV treatment |
| This compound | Unique amino substitution | Antiviral, antifungal |
This compound stands out due to its specific structural features that enhance its biological activity compared to other thiazole derivatives.
Q & A
Q. What are the standard synthetic routes for Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thiazole precursor with a propanoate ester. For example, describes a method where 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol is dissolved in DMF under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
- Temperature : Reflux conditions (80–100°C) are often used to accelerate coupling reactions.
- Catalysts : Base catalysts (e.g., NaHCO₃) may improve yields by deprotonating intermediates. Post-synthesis purification via column chromatography or recrystallization (e.g., methanol/ether) is critical for isolating high-purity products .
Q. How can the structural integrity of this compound be validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ ~6.5–7.5 ppm for aromatic protons) and propanoate ester (δ ~3.6 ppm for methoxy groups) ( ).
- Mass spectrometry (EI-MS) : Fragment ion peaks (e.g., m/z 198.23 for the molecular ion) verify the molecular weight ( ).
- Elemental analysis : Matches experimental and theoretical C/H/N/S ratios to confirm purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives like this compound?
Discrepancies often arise from structural analogs with minor substitutions (e.g., halogenation or methoxy groups). To address this:
- Comparative SAR studies : Test derivatives with systematic modifications (e.g., compares analogs with/without pyrazole moieties).
- Target-specific assays : Use enzyme inhibition assays (e.g., urease in ) to isolate mechanistic effects.
- Computational modeling : Tools like UCSF Chimera ( ) predict binding affinities to biological targets, distinguishing active vs. inactive conformers .
Q. How can crystallographic data improve understanding of this compound’s reactivity?
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Packing interactions : highlights C–H···O and N–H···N hydrogen bonds stabilizing the crystal lattice, influencing solubility and stability.
- Torsional angles : Measure dihedral angles of the thiazole-propanoate linkage to predict steric hindrance in reactions.
- Electron density maps : Identify reactive sites (e.g., electron-deficient thiazole carbons) for functionalization .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Advanced approaches include:
- Molecular docking : Use UCSF Chimera ( ) to simulate interactions with enzymes (e.g., urease active sites in ).
- Kinetic studies : Measure IC₅₀ values in dose-response assays to quantify inhibition potency.
- Metabolic profiling : LC-MS/MS tracks metabolic stability and degradation pathways in vitro .
Methodological Notes
- Avoiding commercial sources : Do not rely on vendors like CymitQuimica ( ) for synthesis protocols; instead, use peer-reviewed methods from journals like Acta Crystallographica ( ).
- Data interpretation : Cross-reference NMR and MS data with structural analogs (e.g., ) to validate assignments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
